2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
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Overview
Description
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core with an oxolan-2-ylmethylamino substituent and a sulfanylacetonitrile group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile can be achieved through various synthetic routes. One common method involves the aza-Wittig reaction, where iminophosphorane reacts with an aromatic isocyanate to form the quinazoline core . The oxolan-2-ylmethylamino group can be introduced through a nucleophilic substitution reaction, while the sulfanylacetonitrile group can be added via a thiol-ene reaction . Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of microwave-assisted reactions and phase-transfer catalysis to improve yields and reaction rates .
Chemical Reactions Analysis
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxolan-2-ylmethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects . The oxolan-2-ylmethylamino group may enhance its binding affinity and specificity, while the sulfanylacetonitrile group can modulate its reactivity and stability . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds share a similar quinazoline core but differ in their substituents, which confer unique biological activities and therapeutic applications . The presence of the oxolan-2-ylmethylamino and sulfanylacetonitrile groups in this compound makes it distinct and potentially more versatile in its applications .
Properties
IUPAC Name |
2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-7-9-21-15-18-13-6-2-1-5-12(13)14(19-15)17-10-11-4-3-8-20-11/h1-2,5-6,11H,3-4,8-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOYIKZANKBKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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